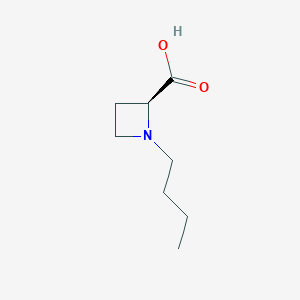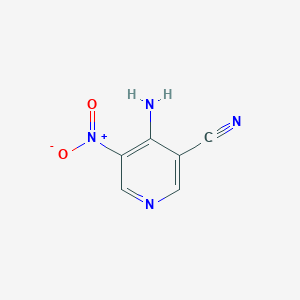
(2S)-1-Butylazetidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-Butylazetidine-2-carboxylic acid is an organic compound with the molecular formula C8H15NO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-Butylazetidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with (2S)-alanine, which is reacted with ammonium bicarbonate to generate 2-aminopropionate.
Condensation: The 2-aminopropionate is then condensed with acetaldehyde and dehydrated to produce 2-butylaminopropanol.
Final Product: The 2-butylaminopropanol is then reacted with hydrochloric acid to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-Butylazetidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH3) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
(2S)-1-Butylazetidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein folding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of chiral drugs, hormones, and natural products
Mechanism of Action
The mechanism of action of (2S)-1-Butylazetidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. This interaction can lead to changes in metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
(2S)-Azetidine-2-carboxylic acid: A structurally similar compound with a different side chain.
(2S)-2-Aminocyclobutane-1-carboxylic acid: Another chiral compound with a cyclobutane ring instead of an azetidine ring.
Uniqueness
(2S)-1-Butylazetidine-2-carboxylic acid is unique due to its specific butyl side chain, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized chiral molecules and in studying enzyme interactions .
Properties
CAS No. |
255882-99-6 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(2S)-1-butylazetidine-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-2-3-5-9-6-4-7(9)8(10)11/h7H,2-6H2,1H3,(H,10,11)/t7-/m0/s1 |
InChI Key |
XAXHKUOUSXLZKK-ZETCQYMHSA-N |
Isomeric SMILES |
CCCCN1CC[C@H]1C(=O)O |
Canonical SMILES |
CCCCN1CCC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Oxaspiro[3.5]nonane-2-methanol](/img/structure/B15072171.png)





![5,6-Dihydro-1H-imidazo[4,5-d]pyridazine-4,7(3aH,7aH)-dione](/img/structure/B15072208.png)


![Spiro[cyclopropane-1,1'-inden]-3'(2'H)-one](/img/structure/B15072249.png)

